![molecular formula C13H24N4O4S2 B2414406 1-(ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 1788718-44-4](/img/structure/B2414406.png)
1-(ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
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Overview
Description
The compound “1-(ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane” is a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing nitrogen. They are used in various fields, including medicinal chemistry, due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a seven-membered diazepane ring, with ethylsulfonyl and 1,3,5-trimethyl-1H-pyrazol-4-ylsulfonyl substituents. The exact structure and conformation would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
As a diazepane derivative, this compound could potentially undergo a variety of chemical reactions. The sulfonyl groups might be susceptible to nucleophilic substitution reactions, and the diazepane ring could potentially undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and stereochemistry. As a diazepane derivative, it would likely be a solid at room temperature .Scientific Research Applications
- Anti-inflammatory Agents : Researchers have explored the anti-inflammatory potential of this compound. Its structural features may contribute to modulating inflammatory pathways, making it a candidate for drug development .
- Anticancer Agents : Investigations suggest that derivatives of this compound exhibit anticancer activity. Their ability to interfere with cancer cell growth and survival pathways is of interest .
- Building Block : Chemists use this compound as a building block in organic synthesis. Its unique diazepane ring structure allows for diverse functionalization, enabling the creation of more complex molecules .
- Ion-Selective Electrodes : Researchers have explored the use of this compound in ion-selective electrodes. Its sulfonamide groups can interact with specific ions, making it suitable for sensing applications .
- Enzyme Inhibition : The compound’s structural features may allow it to act as an enzyme inhibitor. Investigating its effects on specific enzymes could provide insights into biological processes .
- Cellular Imaging : Fluorescent derivatives of this compound have been used for cellular imaging studies. Their ability to selectively label certain cellular components is valuable in visualizing biological processes .
- Metal Complexes : Researchers have synthesized metal complexes with this compound as a ligand. These complexes exhibit interesting coordination behavior and may find applications in catalysis or materials science .
- Chelating Agents : The compound’s sulfonamide groups can act as chelating agents, binding to metal ions. This property is relevant in environmental remediation and water treatment .
Medicinal Chemistry and Drug Development
Organic Synthesis
Materials Science
Biological Studies
Coordination Chemistry
Environmental Chemistry
Future Directions
properties
IUPAC Name |
1-ethylsulfonyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O4S2/c1-5-22(18,19)16-7-6-8-17(10-9-16)23(20,21)13-11(2)14-15(4)12(13)3/h5-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJBNGHPVBFZTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane |
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